molecular formula C11H10N4O3 B10932739 1-methyl-3-(pyridin-4-ylcarbamoyl)-1H-pyrazole-4-carboxylic acid

1-methyl-3-(pyridin-4-ylcarbamoyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B10932739
M. Wt: 246.22 g/mol
InChI Key: GLSJBJHKNQSLPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-METHYL-3-[(4-PYRIDYLAMINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID is a heterocyclic compound that features a pyrazole ring substituted with a methyl group, a pyridylamino carbonyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-METHYL-3-[(4-PYRIDYLAMINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic conditions.

    Introduction of the Pyridylamino Carbonyl Group: This step involves the reaction of the pyrazole derivative with a pyridylamine derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-METHYL-3-[(4-PYRIDYLAMINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridylamino carbonyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-METHYL-3-[(4-PYRIDYLAMINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-METHYL-3-[(4-PYRIDYLAMINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In the case of receptor interaction, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

  • 1-METHYL-3-[(4-AMINOPYRIDYL)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID
  • 1-METHYL-3-[(4-PYRIDYLTHIO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID
  • 1-METHYL-3-[(4-PYRIDYLOXY)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID

Comparison: 1-METHYL-3-[(4-PYRIDYLAMINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID is unique due to the presence of the pyridylamino carbonyl group, which imparts specific electronic and steric properties

Properties

Molecular Formula

C11H10N4O3

Molecular Weight

246.22 g/mol

IUPAC Name

1-methyl-3-(pyridin-4-ylcarbamoyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C11H10N4O3/c1-15-6-8(11(17)18)9(14-15)10(16)13-7-2-4-12-5-3-7/h2-6H,1H3,(H,17,18)(H,12,13,16)

InChI Key

GLSJBJHKNQSLPG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=CC=NC=C2)C(=O)O

Origin of Product

United States

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